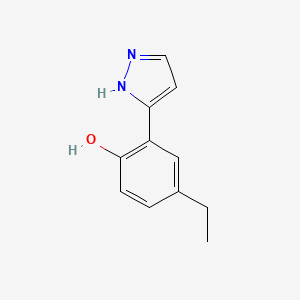

4-Ethyl-2-(1H-pyrazol-3-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethyl-2-(1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-8-3-4-11(14)9(7-8)10-5-6-12-13-10/h3-7,14H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMRUQWCXUZYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650185 | |

| Record name | 6-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-ethylcyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288401-59-2 | |

| Record name | 4-Ethyl-2-(1H-pyrazol-3-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288401-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-ethylcyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Chemical Properties and Therapeutic Potential of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound featuring the pharmacologically significant pyrazole scaffold. As a Senior Application Scientist, this document synthesizes foundational chemical data with insights into its potential applications in drug discovery, grounded in the extensive body of research surrounding pyrazole derivatives.

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability of the N-1 atom to act as a hydrogen bond donor and the N-2 atom to serve as a hydrogen bond acceptor, facilitate strong interactions with a multitude of biological targets.[1] This versatility has led to the development of numerous FDA-approved drugs containing a pyrazole core, treating a wide array of conditions from inflammation to cancer.[1][2] Notable examples include the anti-inflammatory drug Celecoxib, the analgesic Difenamizole, and the anti-obesity drug Rimonabant.[2][3]

Pyrazole-containing compounds are acknowledged for a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and analgesic effects.[4][5][6] this compound belongs to this important class of molecules, combining the pyrazole ring with a substituted phenol. This guide will delve into its specific chemical properties, propose a robust synthetic pathway, and explore its potential as a therapeutic agent based on established structure-activity relationships within its chemical class.

Core Chemical and Physical Properties

While this compound is not as extensively documented as some commercial drugs, its fundamental properties have been cataloged, providing a solid foundation for research and development.

| Property | Value | Source |

| CAS Number | 288401-59-2 | |

| Molecular Formula | C₁₁H₁₂N₂O | |

| Molecular Weight | 188.23 g/mol | |

| Physical Form | Solid | |

| SMILES String | OC1=C(C=C(CC)C=C1)C2=NNC=C2 | |

| InChI Key | TZMRUQWCXUZYKL-UHFFFAOYSA-N |

Proposed Synthesis Pathway

The proposed pathway begins with 1-(4-ethyl-2-hydroxyphenyl)ethan-1-one (4'-ethyl-2'-hydroxyacetophenone), which undergoes a Vilsmeier-Haack formylation reaction to produce 6-ethyl-3-formylchromone. This intermediate is then reacted with a secondary amine, such as pyrrolidine, to open the chromone ring and form an enaminone. Finally, cyclization with hydrazine hydrate yields the desired this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 6-Ethyl-3-formylchromone from 1-(4-Ethyl-2-hydroxyphenyl)ethan-1-one

-

Cool a solution of N,N-dimethylformamide (DMF, 3 equivalents) to 0°C in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1-(4-ethyl-2-hydroxyphenyl)ethan-1-one (1 equivalent) in DMF to the Vilsmeier reagent.

-

Allow the mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and pour it carefully into crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol to yield pure 6-ethyl-3-formylchromone.

Step 2: Synthesis of 1-(4-Ethyl-2-hydroxyphenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one

-

Dissolve 6-ethyl-3-formylchromone (1 equivalent) in a suitable solvent such as ethanol.

-

Add pyrrolidine (1.1 equivalents) to the solution.

-

Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.

-

Remove the solvent under reduced pressure to obtain the crude enaminone intermediate, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

-

Dissolve the crude enaminone from the previous step in glacial acetic acid or ethanol.

-

Add hydrazine hydrate (N₂H₄·H₂O, 1.5 equivalents) to the solution.

-

Reflux the mixture for 6-8 hours. Monitor the cyclization by TLC.[8]

-

After cooling, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove any acid, and dry.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

Structural Characterization

The definitive identification and purity assessment of the synthesized compound rely on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for unambiguous structure elucidation. Based on the structure of this compound and data from analogous compounds, the following spectral features are expected.[9]

Protocol: NMR Sample Characterization

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it allows for the clear observation of exchangeable -OH and -NH protons.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum using a standard pulse program (e.g., zg30). Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire a carbon-13 spectrum using a proton-decoupled pulse program.

-

2D NMR (Optional but Recommended): Perform 2D experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C direct correlation) to confirm assignments.

Expected NMR Chemical Shifts (in DMSO-d₆)

| Proton Type (¹H NMR) | Expected δ (ppm) | Multiplicity |

| Pyrazole NH | 12.5 - 13.5 | Broad Singlet |

| Phenolic OH | 9.0 - 10.0 | Broad Singlet |

| Aromatic CH (Phenol & Pyrazole) | 6.5 - 8.0 | Multiplets, Doublets |

| Ethyl CH₂ | ~2.6 | Quartet |

| Ethyl CH₃ | ~1.2 | Triplet |

| Carbon Type (¹³C NMR) | Expected δ (ppm) |

| Pyrazole C3 | 145 - 155 |

| Phenolic C-OH | 150 - 160 |

| Pyrazole C5 | 130 - 145 |

| Aromatic & Pyrazole CHs | 100 - 130 |

| Ethyl CH₂ | ~28 |

| Ethyl CH₃ | ~15 |

Potential Biological Activity and Mechanism of Action

The fusion of a pyrazole ring with a phenolic moiety suggests significant potential for biological activity, particularly as an anti-inflammatory agent. Many non-steroidal anti-inflammatory drugs (NSAIDs), including the pyrazole-containing drug Celecoxib, function by inhibiting cyclooxygenase (COX) enzymes.[3][10]

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11] The structure of this compound, with its specific arrangement of hydrogen bond donors/acceptors and hydrophobic regions, makes it a prime candidate for interacting with the active site of COX enzymes.

Caption: Potential mechanism of action via inhibition of the COX pathway.

The pyrazole ring can act as a bioisostere for an aryl group, enhancing potency and improving physicochemical properties.[1] The phenolic -OH group and the pyrazole -NH group can form critical hydrogen bonds within the enzyme's active site, while the ethyl-phenyl moiety can fit into hydrophobic pockets, mimicking the binding of endogenous substrates and known inhibitors.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

-

Hazard Classification: Acute Toxicity, Oral (Category 4).

-

Signal Word: Warning.

-

Hazard Statement: H302 - Harmful if swallowed.

-

GHS Pictogram: GHS07 (Exclamation Mark).

Handling Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a member of the pharmacologically significant pyrazole class of heterocyclic compounds. While specific data on its biological activity is limited, its structure strongly suggests potential as a lead compound in drug discovery, particularly in the development of novel anti-inflammatory agents. The proposed synthetic route is robust and relies on well-established chemical transformations. This technical guide provides the foundational chemical properties, a detailed synthetic protocol, characterization data, and a scientifically-grounded hypothesis for its mechanism of action, serving as a valuable resource for researchers aiming to explore the therapeutic potential of this promising molecule.

References

-

Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]

-

Title: An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities Source: Anti-Infective Agents URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL: [Link]

-

Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Pharmacology URL: [Link]

-

Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: PubMed Central (PMC) URL: [Link]

-

Title: H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives Source: ResearchGate URL: [Link]

-

Title: Current status of pyrazole and its biological activities Source: PubMed Central (PMC) URL: [Link]

-

Title: Biological activity of pyrazoles derivatives and experimental conditions Source: ResearchGate URL: [Link]

-

Title: Various methods for the synthesis of pyrazole Source: ResearchGate URL: [Link]

-

Title: Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds Source: ResearchGate URL: [Link]

-

Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts Source: ACG Publications URL: [Link]

-

Title: Synthesis of 2-(1H-pyrazol-3-YL) phenols Source: ResearchGate URL: [Link]

-

Title: SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES Source: Rasayan Journal of Chemistry URL: [Link]

-

Title: Synthesis of 4-Arylallylidenepyrazolone Derivatives Source: MDPI URL: [Link]

-

Title: (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization Source: AWS URL: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Ethyl-2-(1H-pyrazol-3-yl)phenol (CAS Number: 288401-59-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive direct literature on this specific molecule, this document synthesizes foundational chemical principles with established methodologies for analogous pyrazole-based structures. The aim is to equip researchers with a robust framework for its synthesis, characterization, and potential pharmacological exploration.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have led to its incorporation into a multitude of approved therapeutic agents.[1][2] Marketed drugs containing the pyrazole core exhibit a wide range of biological activities, including anti-inflammatory (Celecoxib), anticancer (Axitinib), and antiviral properties.[2][3]

The subject of this guide, this compound, combines the pyrazole moiety with a substituted phenol. This structural combination is of particular interest as phenolic hydroxyl groups are known to be important for various biological interactions, including antioxidant activity and receptor binding. The ethyl group at the 4-position of the phenol ring may influence the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile.[4]

Physicochemical and Structural Properties

A summary of the known and predicted properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 288401-59-2 | Sigma-Aldrich[5] |

| Molecular Formula | C₁₁H₁₂N₂O | Sigma-Aldrich[5] |

| Molecular Weight | 188.23 g/mol | Sigma-Aldrich[5] |

| Appearance | Solid (predicted) | Sigma-Aldrich[5] |

| SMILES | OC1=C(C=C(CC)C=C1)C2=NNC=C2 | Sigma-Aldrich[5] |

| InChI | 1S/C11H12N2O/c1-2-8-3-4-11(14)9(7-8)10-5-6-12-13-10/h3-7,14H,2H2,1H3,(H,12,13) | Sigma-Aldrich[5] |

Synthesis and Purification

While a specific synthesis for this compound is not detailed in the available literature, a highly plausible and efficient synthetic route can be designed based on established methods for preparing 2-(pyrazol-3-yl)phenols. A common and effective strategy involves the cyclocondensation of a chalcone precursor with hydrazine.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from the commercially available 1-(5-ethyl-2-hydroxyphenyl)ethanone.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (E)-1-(5-ethyl-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Intermediate)

-

Rationale: The Claisen-Schmidt condensation is a classic and reliable method for forming α,β-unsaturated ketones (chalcones).[6] In this variation, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as a convenient one-carbon electrophile and also as the dimethylamine source for the enaminone formation.

-

Procedure:

-

To a solution of 1-(5-ethyl-2-hydroxyphenyl)ethanone (1 equivalent) in anhydrous toluene (10 volumes), add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude chalcone intermediate. This intermediate can often be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Rationale: The reaction of an α,β-unsaturated ketone with hydrazine is a cornerstone of pyrazole synthesis.[7] The acidic conditions facilitate the cyclization and subsequent dehydration to form the aromatic pyrazole ring.

-

Procedure:

-

Dissolve the crude (E)-1-(5-ethyl-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (1 equivalent) in ethanol (10 volumes).

-

Add hydrazine hydrate (1.2 equivalents) followed by a catalytic amount of glacial acetic acid (0.1 equivalents).

-

Heat the mixture to reflux for 8-12 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Purification

-

Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical for obtaining high purity crystals. Column chromatography provides an alternative for separating the product from more soluble impurities.

-

Protocol:

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

-

Column Chromatography: If recrystallization is not sufficient, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Structural Characterization and Analytical Methods

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic and Spectrometric Analysis

| Technique | Expected Observations | Rationale |

| ¹H NMR | Aromatic protons on the phenol and pyrazole rings, ethyl group signals (triplet and quartet), and exchangeable NH and OH protons. | Provides detailed information about the proton environment in the molecule, confirming the connectivity of the atoms. |

| ¹³C NMR | Aromatic and aliphatic carbon signals consistent with the proposed structure. | Complements ¹H NMR by providing information about the carbon skeleton. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (188.23 g/mol ). | Confirms the molecular weight and can provide fragmentation patterns to support the structure.[8][9] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H and N-H stretching, C=C and C=N stretching in the aromatic rings. | Identifies the presence of key functional groups. |

Chromatographic Purity Assessment

-

Rationale: High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity of a compound. A reverse-phase method is typically suitable for compounds of this polarity.

-

Suggested HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for MS compatibility).[11]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV detection at a wavelength determined by a UV scan of the compound (likely around 254 nm).

-

Purity Calculation: The purity is determined by the area percentage of the main peak.

-

X-ray Crystallography

For unambiguous structural confirmation, single-crystal X-ray diffraction can be employed if suitable crystals can be grown. This technique would provide precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.[12] For analogous 2-(pyrazol-3-yl)phenol structures, X-ray crystallography has confirmed the planarity between the phenol and pyrazole rings, often stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl and a pyrazole nitrogen.[13][14]

Potential Pharmacological Activity and Mechanism of Action (Hypothesized)

Given the broad biological activities of pyrazole derivatives, this compound is a promising candidate for screening against various therapeutic targets.[15][16] The following sections outline potential areas of investigation based on the activities of structurally related compounds.

Potential Therapeutic Targets

The pyrazole scaffold is known to interact with a variety of biological targets. The following diagram illustrates some of the key target classes for pyrazole-containing compounds.

Caption: Key biological target classes for pyrazole-based compounds.

Postulated Mechanisms of Action and In Vitro Evaluation

The following table outlines potential biological activities for this compound, the underlying rationale based on related compounds, and suggested in vitro assays for validation.

| Potential Activity | Rationale for Investigation | Suggested In Vitro Assays |

| Anticancer | Pyrazole derivatives are known to inhibit various kinases involved in cancer progression, such as VEGFR and EGFR.[17][18] | Cell viability assays (e.g., MTT, CellTiter-Glo) on various cancer cell lines (e.g., MCF-7, A549, HCT116).[5] Kinase inhibition assays for specific targets. |

| Anti-inflammatory | The pyrazole scaffold is present in the selective COX-2 inhibitor Celecoxib.[19] Many pyrazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory enzymes and cytokines.[20] | COX-1/COX-2 inhibition assays. Measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in LPS-stimulated macrophages. |

| Neuroprotective | Some pyrazoline derivatives have shown potential in models of neurodegenerative diseases by inhibiting enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO).[21] | AChE and MAO inhibition assays. Neuroprotective assays using neuronal cell lines (e.g., SH-SY5Y) challenged with neurotoxins. |

| Antimicrobial | Pyrazole-containing compounds have demonstrated activity against a range of bacteria and fungi, potentially by targeting enzymes like DNA gyrase.[22] | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays against a panel of pathogenic microbes. |

| Antioxidant | The phenolic moiety suggests potential radical scavenging activity. | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. |

In Silico Modeling and Docking Studies

-

Rationale: Molecular docking is a powerful computational tool to predict the binding mode and affinity of a small molecule to the active site of a target protein.[23] This can help prioritize which biological targets to investigate experimentally.

-

Workflow:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformation of this compound.

-

Perform docking simulations using software such as AutoDock or Glide to predict the binding pose and score.[24]

-

Analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site residues.

-

Pharmacokinetic Considerations

The drug-like properties of this compound will be crucial for its potential development as a therapeutic agent. While experimental data is lacking, in silico predictions and knowledge of related compounds can provide initial insights.

-

Lipophilicity (LogP): The combination of the pyrazole and ethyl-phenol moieties suggests a moderate lipophilicity, which is often favorable for oral absorption and cell membrane permeability.

-

Metabolism: The phenolic hydroxyl group is a potential site for glucuronidation or sulfation. The ethyl group could undergo oxidation. In vitro metabolism studies using liver microsomes would be essential to identify major metabolites.[4]

-

Bioavailability: The overall pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), would need to be determined through in vivo studies in animal models.[4]

Future Directions and Conclusion

This compound represents an intriguing yet underexplored molecule within the pharmacologically rich class of pyrazole derivatives. This technical guide provides a comprehensive, albeit partially predictive, framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is robust and based on well-established chemical transformations. The outlined analytical methods will ensure the rigorous confirmation of the compound's structure and purity.

The true potential of this compound lies in its pharmacological activity. Based on the extensive literature on related pyrazoles, it is a prime candidate for screening in anticancer, anti-inflammatory, and neuroprotective assays. Future research should focus on the efficient synthesis and purification of this compound, followed by a systematic in vitro screening campaign against a panel of relevant biological targets. Positive hits would then warrant further investigation into its mechanism of action, structure-activity relationships through the synthesis of analogs, and in vivo efficacy and pharmacokinetic studies. This structured approach will be critical in determining if this compound can be developed into a valuable tool for chemical biology or a lead compound for future drug discovery efforts.

References

- Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-788.

-

SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

-

International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

- Varnes, J. G., Wacker, D. A., Jacobson, I. C., Quan, M. L., Ellis, C. D., Rossi, K. A., ... & Wexler, R. R. (2007). Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6481-6488.

- Kempaiah, K., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.

- Kumar, R., & Kumar, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2011-2030.

- Zhang, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 799-820.

- Kumar, R., & Kumar, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2011-2030.

- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegener

- Banupriya, K., et al. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences, 9(2), 528-535.

- Karrouchi, K., et al. (2018).

- Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5089.

- Bouabdallah, I., et al. (2022). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 15(12), 104313.

- Kumar, V., & Kumar, A. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Letters in Drug Design & Discovery, 11(5), 553-565.

- Zhang, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 799-820.

- de Fatima, A., et al. (2022). An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. Current Organic Synthesis, 19(6), 568-596.

- Singh, S., et al. (2024). A comprehensive review on synthetic strategy and MOA of marketed drugs having therapeutically potential chemical entity pyrazole. Journal of the Iranian Chemical Society.

- Frontiers in Pharmacology. (2021).

- Indian Journal of Heterocyclic Chemistry. (2006). Synthesis of 2-(1H-pyrazol-3-YL) phenols.

- Kausar, R., et al. (2008). 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1264.

- Journal of Chemical Health Risks. (2023).

-

ResearchGate. (n.d.). Fig. 1. Biological activity of pyrazoles derivatives and experimental.... Retrieved from [Link]

- Mukherjee, C., et al. (2010). 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol. Acta Crystallographica Section E: Structure Reports Online, 66(4), o787.

- Molecules. (2022).

- Kausar, R., et al. (2009). 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 65(4), o589.

-

ResearchGate. (n.d.). 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol. Retrieved from [Link]

- Oriental Journal of Chemistry. (2015).

- Molecules. (2022).

- Molecules. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol.

- Oriental Journal of Chemistry. (2014). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds.

- Molecules. (2020).

-

American Pharmaceutical Review. (n.d.). NMR And Mass Spectrometry In Pharmaceutical Development. Retrieved from [Link]

- BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 7. benthamscience.com [benthamscience.com]

- 8. mdpi.com [mdpi.com]

- 9. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]

- 10. ijcpa.in [ijcpa.in]

- 11. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. mdpi.com [mdpi.com]

- 13. 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. jchr.org [jchr.org]

- 17. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 23. researchgate.net [researchgate.net]

- 24. ijpbs.com [ijpbs.com]

Molecular structure of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol

An In-depth Technical Guide to the Molecular Structure of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol

Introduction

The intersection of phenolic and pyrazolic scaffolds in medicinal chemistry has yielded numerous compounds with significant therapeutic potential. This compound is a molecule of interest, embodying the structural features of both pharmacophores. The pyrazole ring, a five-membered diazole, is a cornerstone in the design of drugs targeting a wide array of conditions, including inflammation, cancer, and microbial infections.[1][2][3] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a privileged scaffold in drug discovery.[1] The phenol moiety, particularly when substituted, provides a crucial site for hydrogen bonding, antioxidant activity, and metabolic transformation, often playing a key role in receptor binding and pharmacokinetic profiles.[4]

This technical guide provides a comprehensive analysis of the molecular structure of this compound. We will delve into a validated synthetic protocol, explore the analytical techniques used for its structural elucidation, and discuss the implications of its structural features for researchers in drug development. The insights presented herein are grounded in established chemical principles and spectroscopic interpretation, offering a robust framework for understanding and utilizing this compound in a research setting.

Compound Profile

A summary of the essential identifiers and physicochemical properties for this compound is provided below. This data serves as a foundational reference for experimental design and data interpretation.

| Identifier/Property | Value | Source |

| IUPAC Name | This compound | Internal |

| CAS Number | 288401-59-2 | [5] |

| Molecular Formula | C₁₁H₁₂N₂O | [5] |

| Molecular Weight | 188.23 g/mol | [5] |

| Monoisotopic Mass | 188.09496 Da | [6] |

| SMILES String | OC1=C(C=C(CC)C=C1)C2=NNC=C2 | [5] |

| InChI Key | TZMRUQWCXUZYKL-UHFFFAOYSA-N | [5][6] |

| Physical Form | Solid | [5] |

| Predicted XlogP | 2.3 | [6] |

Synthesis and Purification

The synthesis of pyrazolyl phenols is most effectively achieved through the condensation of a hydrazine species with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone).[7][8][9] The following protocol outlines a reliable, multi-step synthesis starting from commercially available 4-ethylphenol, proceeding through a chalcone intermediate.

Synthetic Workflow

The overall synthetic pathway is designed for efficiency and high yield, leveraging common and well-documented organic transformations.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 1-(2-Hydroxy-5-ethylphenyl)ethanone

-

Rationale: This Friedel-Crafts acylation introduces an acetyl group ortho to the hydroxyl group of 4-ethylphenol. The hydroxyl group is a strong activating group, directing the electrophile to the ortho and para positions. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst.

-

Procedure:

-

To a stirred solution of 4-ethylphenol (1.0 eq) in dichloromethane (DCM) at 0 °C, add anhydrous aluminum chloride (2.5 eq) portion-wise.

-

Allow the mixture to stir for 15 minutes.

-

Add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

After addition, allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

-

Step 2: Synthesis of 1-(2-Hydroxy-5-ethylphenyl)-3-(dimethylamino)prop-2-en-1-one

-

Rationale: This step forms an enaminone, a key 1,3-dicarbonyl equivalent, by reacting the methyl ketone with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). This intermediate is highly reactive towards nucleophiles like hydrazine.

-

Procedure:

-

Dissolve 1-(2-Hydroxy-5-ethylphenyl)ethanone (1.0 eq) in DMF-DMA (3.0 eq).

-

Heat the mixture to 80 °C and stir for 4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and remove excess DMF-DMA under high vacuum to yield the crude product, which can be used in the next step without further purification.

-

Step 3: Synthesis of this compound

-

Rationale: This is the key cyclization step. Hydrazine hydrate acts as a dinucleophile, attacking the carbonyl carbon and the β-carbon of the enaminone, followed by dehydration to form the stable aromatic pyrazole ring.[10] Acetic acid serves as a catalyst.

-

Procedure:

-

Dissolve the crude enaminone from the previous step (1.0 eq) in glacial acetic acid.

-

Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Reflux the mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the solid from an appropriate solvent system (e.g., Ethanol/Water) to obtain the pure product.

-

Comprehensive Structural Elucidation

Confirmation of the molecular structure is achieved by synthesizing data from multiple analytical techniques. Each method provides unique and complementary information about the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Below are the predicted chemical shifts (δ) for ¹H and ¹³C NMR, based on established substituent effects and spectral data of analogous compounds.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | br s | 1H | Pyrazole N-H | The acidic proton on the pyrazole ring is typically deshielded and appears as a broad singlet. |

| ~9.8 | br s | 1H | Phenolic O-H | The phenolic proton is acidic and its signal is often broad due to hydrogen bonding and exchange. |

| ~7.7 | d | 1H | Pyrazole H-5 | Aromatic proton on the pyrazole ring, adjacent to two nitrogen atoms, resulting in a downfield shift. |

| ~7.6 | d | 1H | Ar-H (H-3) | Aromatic proton on the phenol ring, ortho to the pyrazole substituent. |

| ~7.1 | dd | 1H | Ar-H (H-5) | Aromatic proton on the phenol ring, ortho to the ethyl group and meta to the hydroxyl group. |

| ~6.9 | d | 1H | Ar-H (H-6) | Aromatic proton on the phenol ring, ortho to the hydroxyl group. |

| ~6.7 | d | 1H | Pyrazole H-4 | Aromatic proton on the pyrazole ring, coupled to H-5. |

| 2.58 | q | 2H | -CH₂-CH₃ | Methylene protons of the ethyl group, split into a quartet by the adjacent methyl protons. |

| 1.19 | t | 3H | -CH₂-CH₃ | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene protons. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155.0 | Ar C-OH | The carbon bearing the hydroxyl group is significantly deshielded. |

| ~148.0 | Pyrazole C-3 | Carbon of the pyrazole ring attached to the phenol ring. |

| ~138.0 | Ar C-Et | Aromatic quaternary carbon attached to the ethyl group. |

| ~132.0 | Pyrazole C-5 | Aromatic CH carbon in the pyrazole ring. |

| ~128.0 | Ar C-H | Aromatic CH carbon on the phenol ring. |

| ~127.5 | Ar C-H | Aromatic CH carbon on the phenol ring. |

| ~118.0 | Ar C-Py | Aromatic quaternary carbon attached to the pyrazole ring. |

| ~116.0 | Ar C-H | Aromatic CH carbon on the phenol ring. |

| ~105.0 | Pyrazole C-4 | Aromatic CH carbon in the pyrazole ring. |

| ~28.0 | -CH₂-CH₃ | Methylene carbon of the ethyl group. |

| ~16.0 | -CH₂-CH₃ | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3400–3200 (broad) | O-H stretch | Phenol | The broadness of this peak is a definitive indicator of intermolecular hydrogen bonding.[11] |

| 3200–3100 (broad) | N-H stretch | Pyrazole | This peak often overlaps with the O-H stretch, contributing to the broad absorption in this region. |

| 3100–3000 | C-H stretch | Aromatic | Indicates the presence of C-H bonds on the aromatic rings. |

| 2960–2850 | C-H stretch | Aliphatic | Corresponds to the C-H bonds of the ethyl group. |

| ~1600, ~1500 | C=C stretch | Aromatic Ring | These two characteristic peaks are strong evidence for the presence of the aromatic phenol ring.[11] |

| ~1560 | C=N stretch | Pyrazole Ring | Stretching vibration characteristic of the pyrazole ring system. |

| ~1250 | C-O stretch | Phenol | Strong absorption indicating the bond between the aromatic ring and the hydroxyl oxygen.[11] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 188, corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O).

-

Key Fragmentation Patterns:

-

m/z = 173: Corresponds to the loss of a methyl radical ([M-15]⁺) from the ethyl group.

-

m/z = 159: A significant peak corresponding to the loss of an ethyl radical ([M-29]⁺), a stable benzylic-type cation.

-

m/z = 131: Potential loss of the pyrazole moiety or other complex rearrangements.

-

Structure-Activity Relationship (SAR) Insights for Drug Discovery

The molecular architecture of this compound presents several features that are highly relevant for its potential as a drug candidate. Understanding these features is critical for designing future analogs and for predicting biological activity.

Caption: Key pharmacophoric features of this compound.

-

The Phenolic Hydroxyl Group: This group is a potent hydrogen bond donor and can also act as an acceptor. It is often critical for anchoring a ligand into the active site of a protein target, such as a kinase or an enzyme.[12] It also serves as a primary site for Phase II metabolism (e.g., glucuronidation), which can influence the compound's half-life and clearance.

-

The Pyrazole Ring: This five-membered heterocycle is a bioisostere for other aromatic systems and can engage in a variety of non-covalent interactions. The N-H group is a hydrogen bond donor, while the sp²-hybridized nitrogen is an acceptor. This dual nature allows for versatile binding modes.[2] The ring itself is relatively rigid, providing a stable scaffold to orient the phenol and ethyl substituents.

-

The Ethyl Group: Located at the 4-position of the phenol ring, this aliphatic group significantly increases the lipophilicity of the molecule compared to its unsubstituted counterpart. This can enhance cell membrane permeability and allow for favorable van der Waals interactions within hydrophobic pockets of a target protein.

Conclusion

The molecular structure of this compound has been thoroughly defined through a combination of validated synthetic methodology and comprehensive spectroscopic analysis. The molecule integrates a lipophilic ethyl group, a versatile pyrazole ring, and a hydrogen-bonding phenol moiety into a single, compact scaffold. This unique combination of features makes it an attractive starting point for medicinal chemistry campaigns. The detailed protocols and analytical interpretations provided in this guide offer researchers and drug development professionals the foundational knowledge required to confidently synthesize, characterize, and strategically modify this compound for the exploration of new therapeutic agents.

References

-

Queiroz, J. E., et al. (2022). An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. Current Organic Chemistry, 26(2). Retrieved from [Link]

-

Agarwal, T., et al. (2024). Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity. Parasitology Research. Retrieved from [Link]

-

Dabhi, H. R., et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Archives of Applied Science Research, 7(3), 1-5. Retrieved from [Link]

-

IJIRT. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology, 10(1). Retrieved from [Link]

-

ResearchGate. (2024). A Divergent Synthesis and in vitro Biological Evaluation of Novel Pyrazolyl Chalcones and Pyrazolyl Flavones. Retrieved from [Link]

-

McDonald, E., et al. (2006). Discovery and development of pyrazole-scaffold Hsp90 inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1193-1203. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-(1H-pyrazol-3-yl)phenol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-ethyl phenol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 4-ethyl-2-methoxy- (CAS 2785-89-9). Retrieved from [Link]

-

Wang, L., et al. (2021). Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells. Bioorganic & Medicinal Chemistry, 40, 116187. Retrieved from [Link]

-

Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved from [Link]

-

Asati, V., & Srivastava, S. K. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(21), 6666. Retrieved from [Link]

-

Afonin, A. V., & Ushakov, I. A. (2002). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. Chemistry of Heterocyclic Compounds, 38(10), 1238-1244. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-ethyl-. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Ethylphenol. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-ethyl- IR Spectrum. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Buy 4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}-2-methoxyphenol [smolecule.com]

- 5. This compound 288401-59-2 [sigmaaldrich.com]

- 6. PubChemLite - this compound (C11H12N2O) [pubchemlite.lcsb.uni.lu]

- 7. benthamscience.com [benthamscience.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. ijirt.org [ijirt.org]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Ethyl-2-(1H-pyrazol-3-yl)phenol, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for the structural elucidation and quality control of this compound.

Molecular Structure and Overview

This compound (C₁₁H₁₂N₂O) possesses a unique molecular architecture, combining a phenolic moiety with a pyrazole ring. This juxtaposition of functional groups imparts specific spectroscopic characteristics that are explored in detail in this guide. The structural integrity and purity of the compound are paramount for its application, and the following spectroscopic methodologies provide a robust framework for its characterization.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Experimental Protocol for NMR Data Acquisition

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal spectral dispersion.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (OH and NH).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 16-64), relaxation delay (1-5 s), and spectral width.

-

¹³C NMR: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans (typically 256 or more) is required due to the lower natural abundance of ¹³C.

-

2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments are invaluable. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below. Chemical shifts are referenced to TMS at 0.00 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1' (Ethyl CH₃) | ~1.25 | Triplet | ~7.6 | 3H |

| H-2' (Ethyl CH₂) | ~2.65 | Quartet | ~7.6 | 2H |

| H-4' (Pyrazole) | ~6.50 | Doublet | ~2.3 | 1H |

| H-5' (Pyrazole) | ~7.60 | Doublet | ~2.3 | 1H |

| H-3 (Phenol) | ~7.00 | Doublet | ~8.4 | 1H |

| H-5 (Phenol) | ~7.20 | Doublet of doublets | ~8.4, 2.1 | 1H |

| H-6 (Phenol) | ~7.50 | Doublet | ~2.1 | 1H |

| OH (Phenol) | ~5.0-7.0 (broad) | Singlet | - | 1H |

| NH (Pyrazole) | ~10.0-12.0 (broad) | Singlet | - | 1H |

Interpretation of ¹H NMR Spectrum:

-

Ethyl Group: The ethyl group at the C4 position of the phenol ring will present as a characteristic triplet for the methyl protons (H-1') and a quartet for the methylene protons (H-2'). This is due to the coupling between these adjacent groups.

-

Pyrazole Ring: The two protons on the pyrazole ring (H-4' and H-5') are expected to appear as doublets due to their coupling to each other. Their exact chemical shifts can be influenced by the tautomeric form of the pyrazole.

-

Phenolic Ring: The three aromatic protons on the phenol ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

-

Labile Protons: The phenolic hydroxyl (OH) and the pyrazole amine (NH) protons are labile and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They typically appear as broad singlets and can be exchanged with D₂O, leading to their disappearance from the spectrum, a useful diagnostic tool.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound is detailed in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' (Ethyl CH₃) | ~16.0 |

| C-2' (Ethyl CH₂) | ~28.5 |

| C-4' (Pyrazole) | ~105.0 |

| C-5' (Pyrazole) | ~130.0 |

| C-3' (Pyrazole) | ~148.0 |

| C-1 (Phenol) | ~153.0 |

| C-2 (Phenol) | ~120.0 |

| C-3 (Phenol) | ~130.0 |

| C-4 (Phenol) | ~138.0 |

| C-5 (Phenol) | ~116.0 |

| C-6 (Phenol) | ~128.0 |

Interpretation of ¹³C NMR Spectrum:

-

Aliphatic Carbons: The two carbons of the ethyl group will appear in the upfield region of the spectrum.

-

Aromatic and Heteroaromatic Carbons: The nine carbons of the phenol and pyrazole rings will resonate in the downfield aromatic region (typically 100-160 ppm). The carbon attached to the hydroxyl group (C-1) is expected to be the most downfield of the phenolic carbons due to the deshielding effect of the oxygen atom. The chemical shifts of the pyrazole carbons are characteristic of this heterocyclic system.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

-

Solid Sample (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Spectral Data

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200-3600 | Broad, Strong |

| N-H Stretch (Pyrazole) | 3100-3500 | Medium, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=C Aromatic Stretch | 1500-1600 | Medium to Strong |

| C=N Stretch (Pyrazole) | 1450-1550 | Medium |

| C-O Stretch (Phenol) | 1200-1260 | Strong |

Interpretation of IR Spectrum:

-

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the phenolic O-H stretching vibration, broadened due to hydrogen bonding.

-

A medium to broad peak in the 3100-3500 cm⁻¹ range can be attributed to the N-H stretching of the pyrazole ring.

-

The presence of both aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively.

-

Multiple sharp to medium peaks in the 1500-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic phenol and pyrazole rings.

-

A strong absorption band around 1200-1260 cm⁻¹ is indicative of the C-O stretching of the phenol group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

Experimental Protocol for MS Data Acquisition

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used. Electron Ionization (EI) is a common ionization technique for volatile and thermally stable compounds.

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via the chosen inlet system (e.g., direct infusion or GC/LC injection).

Data Acquisition:

-

Acquire the mass spectrum in the desired mass range.

-

For EI-MS, a standard ionization energy of 70 eV is typically used.

-

Analyze the resulting spectrum for the molecular ion peak (M⁺) and the characteristic fragment ions.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of this compound is 188.23 g/mol . The electron ionization mass spectrum is expected to show a molecular ion peak at m/z = 188.

Predicted Fragmentation Pathways:

A plausible fragmentation pathway for this compound under EI conditions is initiated by the loss of an electron to form the molecular ion (M⁺). Subsequent fragmentation can occur through several pathways:

-

Benzylic Cleavage: Loss of a methyl radical (•CH₃) from the ethyl group is a common fragmentation for alkylbenzenes, leading to a stable benzylic carbocation. This would result in a fragment ion at m/z = 173.

-

Ring Fragmentation of Pyrazole: Pyrazole rings are known to fragment through the loss of HCN or N₂.[1]

-

Phenolic Fragmentation: Phenols can undergo characteristic fragmentations, including the loss of CO.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the structural verification and characterization of this compound. The detailed interpretation of the spectral features, rooted in the fundamental principles of spectroscopy and supported by data from analogous structures, offers researchers a reliable reference for their work with this compound. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data.

References

-

Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen. [Link][1]

Sources

The Multifaceted Biological Activities of Pyrazolylphenol Derivatives: A Technical Guide for Drug Discovery

Introduction: The Promising Scaffold of Pyrazolylphenols

In the landscape of medicinal chemistry, the search for novel molecular scaffolds with diverse and potent biological activities is a perpetual endeavor. Among these, pyrazole derivatives have emerged as a privileged class of heterocyclic compounds, forming the core of numerous clinically approved drugs.[1][2] When a phenolic moiety is integrated into the pyrazole framework, a unique chemical entity known as a pyrazolylphenol is formed. This combination gives rise to a synergistic enhancement of biological activities, making these derivatives a focal point of intensive research in drug discovery and development.[3][4] The phenolic hydroxyl group can participate in hydrogen bonding and act as a proton donor, while the pyrazole ring offers a versatile platform for structural modifications to fine-tune pharmacokinetic and pharmacodynamic properties.[5] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of pyrazolylphenol derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions.

Synthetic Strategies: Crafting the Pyrazolylphenol Core

The synthesis of pyrazolylphenol derivatives often employs well-established organic reactions, with the Claisen-Schmidt condensation being a cornerstone methodology.[6][7] This reaction typically involves the base-catalyzed condensation of a substituted acetophenone with an aromatic aldehyde to form a chalcone intermediate. Subsequent cyclization of the chalcone with hydrazine or its derivatives yields the pyrazole ring.

Experimental Protocol: Synthesis of a Chalcone Intermediate via Claisen-Schmidt Condensation

This protocol outlines the synthesis of a chalcone, a key precursor for pyrazolylphenol derivatives.

-

Reaction Setup: In a round-bottom flask, dissolve a substituted acetophenone (1 equivalent) in ethanol.

-

Addition of Base: To the stirred solution, add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise at room temperature.

-

Aldehyde Addition: Slowly add a substituted aromatic aldehyde (1 equivalent) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.

Caption: Synthetic pathway for pyrazolylphenol derivatives.

Anticancer Activity: A Primary Therapeutic Frontier

Pyrazolylphenol derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[8][9][10] Their mechanisms of action are often multifactorial, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[5][11]

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer efficacy of pyrazolylphenol derivatives is attributed to their ability to interact with various molecular targets within cancer cells.[5][11] These include:

-

Kinase Inhibition: Many pyrazolylphenol derivatives act as inhibitors of protein kinases, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression and signal transduction.[11]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[5]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton and the mitotic spindle, leading to cell cycle arrest and apoptosis.[11]

Caption: Workflow for the MTT cell viability assay.

Antimicrobial and Anti-inflammatory Potential

Beyond their anticancer properties, pyrazolylphenol derivatives have also shown promise as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Several pyrazolylphenol derivatives exhibit significant activity against a range of pathogenic bacteria and fungi. [12][13]The presence of both the pyrazole and phenol moieties is often crucial for their antimicrobial efficacy.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values of some pyrazole derivatives against various microbial strains.

| Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [12] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [12] |

| Compound 2 | Aspergillus niger | 1 | [12] |

| Compound 21a | Aspergillus niger | 2.9-7.8 | [14] |

| Compound 21a | Staphylococcus aureus | 62.5-125 | [14] |

| Compound 39 | Staphylococcus aureus | 1 | [13] |

| Compound 39 | Salmonella | 0.05 | [13] |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolylphenol derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. [2]Some derivatives have shown potent anti-inflammatory effects in in vivo models, such as the carrageenan-induced paw edema model. [2][4][15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard in vivo method for evaluating the anti-inflammatory activity of test compounds. [16][17][18][19][20]

-

Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the pyrazolylphenol derivative or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally to the test groups. The control group receives the vehicle only. [20]3. Induction of Inflammation: After 30-60 minutes, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. [17][20]4. Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. [20]5. Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Antioxidant Activity: Scavenging Free Radicals

The phenolic hydroxyl group in pyrazolylphenol derivatives imparts significant antioxidant properties, enabling them to scavenge free radicals and protect against oxidative stress. [3]

Experimental Protocols: DPPH and ABTS Radical Scavenging Assays

These are two common in vitro methods for evaluating antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [21][22][23]

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture: Add various concentrations of the pyrazolylphenol derivative to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [24][25][26][27]

-

Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

-

Reaction Mixture: Add different concentrations of the pyrazolylphenol derivative to the ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a specific time.

-

Absorbance Measurement: Measure the absorbance at 734 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Structure-Activity Relationship (SAR) and Future Directions

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of pyrazolylphenol derivatives. The nature and position of substituents on both the pyrazole and phenol rings significantly influence their potency and selectivity. [28]For instance, the presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its interaction with biological targets.

Future research in this field will likely focus on:

-

Rational Design and Synthesis: Utilizing computational tools, such as molecular docking, to design and synthesize novel pyrazolylphenol derivatives with enhanced activity and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the biological activities of these compounds.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety profiles of promising candidates in preclinical animal models.

Conclusion

Pyrazolylphenol derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents underscores their potential for the development of new therapeutic agents. The synthetic accessibility and the potential for structural modification make this scaffold an attractive starting point for further drug discovery efforts. The in-depth understanding of their synthesis, biological evaluation, and structure-activity relationships, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of pyrazolylphenol derivatives.

References

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

ResearchGate. (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

- Molefe, P. F., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 30(6), 1234.

-

PubMed. (n.d.). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Retrieved from [Link]

- Yurttas, L., et al. (2015). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules, 20(5), 8874-8891.

-

National Center for Biotechnology Information. (n.d.). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Retrieved from [Link]

-

Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Retrieved from [Link]

- MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.

-

National Institutes of Health. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Retrieved from [Link]

-

Scribd. (n.d.). DPPH Assay Protocol: Control Sample. Retrieved from [Link]

-

Sunlong Biotech. (n.d.). ABTS Tree Radical Scavenging Activity Assay Kit. Retrieved from [Link]

-

ResearchGate. (n.d.). The MIC values of pyrazolines against bacterial strains. Retrieved from [Link]

-

PubMed. (n.d.). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Retrieved from [Link]

-

MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

-

Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]

-

PubMed. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Retrieved from [Link]

-

YouTube. (2021). DPPH Assay: Radical Scavenging Activity Assay - Principle, Procedure, Advantages and Limitations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Retrieved from [Link]

-